molecular formula C23H21N3O5 B11139051 N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Cat. No.: B11139051
M. Wt: 419.4 g/mol
InChI Key: XPUFNLRIJYJKMY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O5 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H21N3O5/c1-2-30-16-11-9-15(10-12-16)24-21(27)14-19-22(28)25-17-6-3-4-7-18(17)26(19)23(29)20-8-5-13-31-20/h3-13,19H,2,14H2,1H3,(H,24,27)(H,25,28)

InChI Key

XPUFNLRIJYJKMY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CO4

Origin of Product

United States

Biological Activity

N-(4-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its structural features on its pharmacological profile.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by:

  • Molecular Formula : C23H21N3O5
  • Molecular Weight : Approximately 417.4 g/mol
  • Functional Groups : Ethoxyphenyl group, furan-2-carbonyl moiety, and a tetrahydroquinoxaline core.

This structural complexity may influence its interaction with biological targets and contribute to its therapeutic potential.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : The quinoxaline core is known for its ability to interact with microbial enzymes, potentially inhibiting their activity.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms need further exploration.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to specific receptors that mediate cellular responses.
  • Cell Cycle Interference : Disruption of cancer cell cycle progression.

Case Studies and Experimental Data

Recent studies have investigated the biological activity of similar quinoxaline derivatives. For instance:

Compound NameBiological ActivityStudy Reference
N-(4-methylphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-tetrahydroquinoxalin]acetamideAnticancer
N-(4-fluorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-tetrahydroquinoxalin]acetamideEnhanced binding affinity
N-(4-hydroxyphenyl)-2-[1-(benzoyl)-3-oxo-tetrahydroquinoxalin]acetamideImproved solubility and anti-inflammatory

These studies indicate that variations in the phenyl substituents can significantly alter the biological properties of quinoxaline derivatives.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoxaline Core : Utilizing appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : Employing reagents such as ethoxy and furan derivatives.
  • Final Coupling Reaction : To obtain the complete structure through acetamide formation.

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